molecular formula C25H24N2 B5972350 1-(9-anthrylmethyl)-4-phenylpiperazine

1-(9-anthrylmethyl)-4-phenylpiperazine

Cat. No.: B5972350
M. Wt: 352.5 g/mol
InChI Key: ZGPOTQGSHUTKDB-UHFFFAOYSA-N
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Description

1-(9-anthrylmethyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C25H24N2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.193948774 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2/c1-2-10-22(11-3-1)27-16-14-26(15-17-27)19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPOTQGSHUTKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Context and Thematic Relevance of 1 9 Anthrylmethyl 4 Phenylpiperazine

Conceptual Frameworks for Anthracene-Piperazine Hybrid Systems in Chemical Sciences

Anthracene-piperazine hybrid systems are built on the principle of molecular hybridization, a powerful strategy in medicinal chemistry and materials science. This approach involves covalently linking two or more distinct pharmacophores or functional moieties to create a new single molecule with potentially enhanced or entirely new properties. In this context, the anthracene (B1667546) moiety serves as a fluorescent reporter group, a photosensitizer, or a rigid structural anchor, while the piperazine (B1678402) ring acts as a flexible linker, a pharmacologically active component, or a site for further functionalization. rsc.orgresearchgate.netmdpi.com

The conceptual framework for these hybrids is often centered around the following themes:

Fluorescence Sensing and Molecular Recognition: The inherent fluorescence of the anthracene group can be modulated by the binding of specific analytes to the piperazine moiety. This interaction can trigger a change in the fluorescence signal (e.g., enhancement or quenching), forming the basis for highly sensitive and selective chemosensors. researchgate.net The piperazine ring can be tailored to recognize a variety of species, including metal ions, anions, and small organic molecules. nih.govglobethesis.com

Photodynamic Therapy (PDT): Anthracene derivatives are known to generate reactive oxygen species (ROS), such as singlet oxygen, upon photoirradiation. mdpi.comnih.gov By incorporating a piperazine unit, which can enhance water solubility and cellular uptake, these hybrid molecules can be designed as potent photosensitizers for PDT applications in cancer therapy and antimicrobial treatments. nih.govnih.gov

Development of Biologically Active Agents: The piperazine ring is a well-established pharmacophore found in numerous approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects. rsc.orgresearchgate.netnih.gov Combining it with the anthracene scaffold can lead to the discovery of novel therapeutic agents with unique mechanisms of action. mdpi.com

Evolution of Structural Motifs Incorporating Anthryl and Piperazine Moieties

The structural evolution of anthracene-piperazine hybrids has progressed from simple, directly linked systems to more complex and multifunctional architectures. Early designs often featured a straightforward connection between the anthracene core, typically at the 9-position, and one of the nitrogen atoms of the piperazine ring. sigmaaldrich.com

Over time, researchers have introduced various modifications to fine-tune the properties of these hybrid molecules:

Linker Modification: The nature and length of the linker between the anthryl and piperazine units have been varied to control the distance and electronic communication between the two moieties. This can influence the efficiency of photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) processes, which are crucial for sensing applications.

Substitution on the Anthracene Ring: The introduction of electron-donating or electron-withdrawing groups on the anthracene ring can alter its photophysical properties, such as absorption and emission wavelengths, and quantum yield. mdpi.commdpi.com

Substitution on the Piperazine Ring: The second nitrogen atom of the piperazine ring provides a convenient handle for introducing additional functional groups. This allows for the attachment of other pharmacophores, targeting ligands, or solubilizing groups, leading to the development of more sophisticated and multifunctional systems. researchgate.netnih.gov

A significant advancement in this area is the development of "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon binding to the target analyte. nih.govrsc.org This design strategy offers a high signal-to-noise ratio and is particularly advantageous for biological imaging applications.

Rationale for the Investigation of Specific Compound Architectures

The specific architecture of 1-(9-anthrylmethyl)-4-phenylpiperazine, with a methylene (B1212753) bridge connecting the anthracene and piperazine units and a phenyl group on the distal nitrogen of the piperazine, is of particular interest for several reasons:

Modulation of PET: The methylene spacer partially decouples the electronic systems of the anthracene and piperazine moieties. This can lead to a PET mechanism where the lone pair of electrons on the piperazine nitrogen quenches the fluorescence of the anthracene. The binding of an analyte to the piperazine nitrogen can inhibit this PET process, resulting in a "turn-on" fluorescence response.

Enhanced Lipophilicity and Binding Affinity: The presence of the phenyl group on the piperazine ring increases the lipophilicity of the molecule, which can facilitate its transport across cell membranes. Furthermore, the phenyl ring can participate in π-π stacking interactions, potentially enhancing the binding affinity of the molecule to biological targets such as proteins or DNA.

Synthetic Accessibility: The synthesis of this compound and its derivatives is generally straightforward, often involving the reaction of 9-(chloromethyl)anthracene (B151802) with the corresponding substituted piperazine. sigmaaldrich.comnih.gov This allows for the facile generation of a library of related compounds for structure-activity relationship (SAR) studies.

The investigation of such specific architectures allows for a systematic exploration of how subtle structural changes can have a profound impact on the photophysical and biological properties of the hybrid molecule, ultimately guiding the design of new and improved functional materials and therapeutic agents.

Multidisciplinary Research Directions and Potential Contributions

The study of this compound and related compounds is inherently multidisciplinary, with potential contributions to various fields:

Analytical Chemistry: The development of novel fluorescent chemosensors for the detection of environmentally and biologically important species. This includes sensors for metal ions, anions, and small organic molecules, with applications in environmental monitoring, food safety, and clinical diagnostics. nih.govmdpi.comrsc.org

Medicinal Chemistry and Drug Discovery: The design and synthesis of new therapeutic agents with potential applications in oncology, neurology, and infectious diseases. rsc.orgmdpi.com The ability to combine the pharmacological properties of the piperazine moiety with the photosensitizing capabilities of the anthracene unit opens up new avenues for the development of targeted photodynamic therapies. nih.govnih.gov

Materials Science: The creation of new functional materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs), fluorescent probes for materials imaging, and photoresponsive polymers. nih.govbeilstein-journals.orgnih.gov

Supramolecular Chemistry: The use of anthracene-piperazine hybrids as building blocks for the construction of more complex supramolecular assemblies, such as gels, liquid crystals, and metal-organic frameworks (MOFs). nih.gov These materials can exhibit novel properties arising from the collective behavior of the individual molecular components.

The continued investigation of this compound and its analogues is expected to yield valuable insights into the fundamental principles of molecular design and to contribute to the development of new technologies with a wide range of practical applications.

Data Table of Photophysical Properties of Related Anthracene Derivatives

Compound/SystemExcitation Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
Anthracene~360-380~400-475-- mdpi.com
BDP-1 (Anthracene-BODIPY)507516344- mdpi.comnih.gov
BDP-2 (Anthracene-BODIPY-Piperazine)552-633- mdpi.comnih.gov
AN-2S (Anthracene-dithioacetal)~360-430~400-475-- mdpi.com
AN-4S (Anthracene-dithioacetal)~360-430~400-475-- mdpi.com
TMAB (Anthrylmethyl-benzidine)296410-- nih.gov

Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for the Anthrylmethyl-Piperazine Scaffold

The primary challenge in synthesizing 1-(9-anthrylmethyl)-4-phenylpiperazine lies in the efficient formation of the bond between the bulky anthrylmethyl group and the piperazine (B1678402) nitrogen. Several strategies can be envisioned, primarily revolving around nucleophilic substitution and reductive amination.

The most direct approach for the synthesis of this compound involves the nucleophilic substitution of a suitable 9-anthrylmethyl electrophile with 1-phenylpiperazine (B188723). A common precursor for this reaction is 9-(chloromethyl)anthracene (B151802) , which is commercially available. nih.govnih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of 1-phenylpiperazine acts as the nucleophile, displacing the chloride leaving group.

Another viable strategy is reductive amination . This two-step, one-pot process would involve the initial reaction of 9-anthraldehyde (B167246) with 1-phenylpiperazine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is particularly advantageous as it often proceeds under mild conditions and with high selectivity. researchgate.netsciforum.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern approach to C-N bond formation. rsc.orgresearchgate.netresearchgate.net While typically employed for aryl-nitrogen bond formation, variations of this methodology could potentially be adapted for the alkylation of piperazines with suitable 9-anthrylmethyl precursors.

Table 1: Comparison of Synthetic Strategies for C-N Bond Formation

Synthetic StrategyPrecursorsGeneral ConditionsAdvantagesPotential Challenges
Nucleophilic Substitution 9-(chloromethyl)anthracene, 1-phenylpiperazineBasic conditions (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN)Direct, utilizes readily available starting materials.Potential for over-alkylation, requires a reactive electrophile.
Reductive Amination 9-anthraldehyde, 1-phenylpiperazineMild reducing agent (e.g., NaBH(OAc)₃) in an acidic or neutral medium.High selectivity, mild conditions. researchgate.netsciforum.netRequires the synthesis or availability of 9-anthraldehyde.
Palladium-Catalyzed Coupling 9-anthrylmethyl halide/triflate, 1-phenylpiperazinePd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base.Broad substrate scope, good functional group tolerance. rsc.orgresearchgate.netCatalyst cost and sensitivity, optimization of reaction conditions may be required.

The anthracene (B1667546) core of this compound offers multiple sites for further functionalization, which can significantly alter the compound's properties. The regioselectivity of electrophilic aromatic substitution on the anthracene ring is influenced by the existing substituent at the 9-position. Generally, the 1, 8, 4, and 5 positions are the most susceptible to electrophilic attack. However, steric hindrance from the piperazinylmethyl group at the 9-position can direct incoming electrophiles to the less hindered positions.

For instance, nitration or halogenation of the anthracene ring would likely occur at the 10-position, if available, or at the peripheral rings. Studies on the regioselective functionalization of 9-substituted anthracenes have shown that the nature of the substituent and the reaction conditions play a crucial role in determining the site of substitution. researchgate.netnih.govjksus.org

The piperazine ring in this compound is achiral. However, the introduction of substituents on the piperazine ring or the methylene (B1212753) bridge could create stereocenters. Achieving stereochemical control in the synthesis of piperazine derivatives is an active area of research. rsc.orgnih.gov Chiral auxiliaries or asymmetric catalysis can be employed to synthesize specific stereoisomers. For example, using a chiral starting material, such as an enantiopure substituted piperazine, would allow for the synthesis of optically active derivatives of the target compound.

Mechanistic Elucidation of Key Reaction Steps

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting potential side products.

The primary synthetic route, nucleophilic substitution, is governed by the principles of SN2 reactions. The rate of this reaction would be dependent on the concentrations of both 9-(chloromethyl)anthracene and 1-phenylpiperazine. The reaction is generally favored by polar aprotic solvents that can solvate the transition state.

While specific kinetic and thermodynamic data for the reaction between 9-(chloromethyl)anthracene and 1-phenylpiperazine are not available in the literature, studies on similar SN2 reactions provide valuable insights. The activation energy for such reactions is influenced by the steric bulk of the reactants and the stability of the transition state. sciforum.netresearchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts (ppm) or m/zRationale/Reference
¹H NMR Phenyl-H: 6.8-7.3; Anthryl-H: 7.4-8.5; Piperazine-H (N-Ph): ~3.2; Piperazine-H (N-CH₂): ~2.6; CH₂: ~3.8Based on data for 1-phenylpiperazine and related 9-substituted anthracenes. researchgate.netnih.govnih.gov
¹³C NMR Phenyl-C: 116-151; Anthryl-C: 124-132; Piperazine-C (N-Ph): ~50; Piperazine-C (N-CH₂): ~54; CH₂: ~58Based on data for 1-phenylpiperazine and related 9-substituted anthracenes. researchgate.netnih.govnih.gov
Mass Spec (EI) m/z: 364 (M⁺), 177 (anthrylmethyl fragment), 161 (phenylpiperazine fragment)Fragmentation would likely occur at the benzylic C-N bond.

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions. For the SN2 reaction leading to this compound, a trigonal bipyramidal transition state is expected, with the incoming nitrogen and the outgoing chloride occupying the axial positions. sciforum.netresearchgate.netmdpi.com The energy of this transition state would be influenced by steric interactions between the bulky anthracene and phenylpiperazine moieties.

Density Functional Theory (DFT) calculations could be employed to model the reaction pathway and determine the activation energy barrier. Such studies would provide a quantitative understanding of the factors that control the reaction rate and could guide the development of more efficient synthetic protocols.

Derivatization and Analogue Synthesis for Structure-Function Relationship Studies

The generation of analogues for this compound is crucial for elucidating how its chemical structure correlates with its biological or material properties. By systematically modifying each part of the molecule, researchers can probe the specific interactions that govern its function.

A primary method for modifying the anthracene ring is through electrophilic substitution. For instance, bromination of 9-substituted anthracenes can yield intermediates that are amenable to further functionalization. mdpi.com Specifically, (E)-3-(9-anthryl)acrylates have been successfully brominated to produce (E)-3-[10-{9-bromoanthryl}]acrylates. uaeu.ac.ae These bromo-derivatives can then undergo Suzuki cross-coupling reactions with various arylboronic acids, allowing for the introduction of a wide array of aryl groups at the 10-position of the anthracene ring. uaeu.ac.ae This strategy provides a powerful tool for creating a library of analogues with diverse electronic and steric profiles.

Another significant reaction for modifying the anthracene system is the Diels-Alder [4+2] cycloaddition. researchgate.net 9-substituted anthracenes are known to react with electron-poor dienophiles. researchgate.netacs.org This reaction temporarily disrupts the aromaticity of the central ring, creating a non-planar adduct and drastically altering the shape and electronic properties of the original moiety. The nature of the substituent at the 9-position, in this case, the methylpiperazine-phenyl group, influences the reactivity and the conditions required for the cycloaddition. researchgate.net

Furthermore, the substituent at the 9-position itself can be varied. A wide range of functional 9-substituted anthracenes have been synthesized to study their ability to undergo [4+4]-cycloadditions upon irradiation. researchgate.net The electronic nature of the substituent—whether electron-donating or electron-withdrawing—has been shown to significantly affect the thermal and photochemical reactivity of the anthracene derivatives and their photodimers. researchgate.net

Table 1: Potential Modifications of the Anthryl Moiety and Their Synthetic Routes

Modification TypePosition(s)Synthetic MethodPotential Impact
Halogenation10Electrophilic BrominationProvides a handle for further functionalization (e.g., cross-coupling)
Arylation10Suzuki Cross-Coupling (from bromo-intermediate)Modulates steric bulk and electronic properties
Cycloaddition9, 10Diels-Alder ReactionAlters planarity and introduces new functional groups
SubstitutionPeripheral (e.g., 2, 3, 6, 7)Multi-step synthesis starting from substituted precursorsFine-tunes electronic properties and solubility

The piperazine ring is a common scaffold in pharmacologically active compounds, and its substitution pattern is a key determinant of biological activity. nih.gov In this compound, both nitrogen atoms offer sites for modification, though derivatization typically focuses on the N-phenyl portion or substitution on the carbon atoms of the piperazine ring itself.

Systematic variation of the substituents on the phenyl ring attached to the N4 position of the piperazine is a common strategy. The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. For example, in studies on N-arylpiperazine derivatives as antimycobacterial agents, the presence and position of groups like trifluoromethyl (CF₃) or halogens (e.g., Cl) on the phenyl ring were found to significantly influence activity. mdpi.commdpi.com

The N4-phenyl group can also be replaced entirely with other aromatic or heteroaromatic systems. Research on dopamine (B1211576) D3 receptor ligands has shown that replacing the N-phenyl group with various substituted indole (B1671886) rings, connected via linkers, can maintain high affinity and selectivity. nih.gov

Furthermore, the piperazine ring itself can be substituted. The synthesis of prazosin-related compounds involved replacing the piperazine ring with 2,3-dialkylpiperazine moieties. nih.gov This modification introduces chirality and steric bulk directly onto the heterocyclic core, which can help probe the topology of binding sites. nih.gov

A study on phenylpiperazine derivatives as acaricides demonstrated a wide range of possible N-substitutions on a pre-formed phenylpiperazine core. nih.gov While the core in that study was different, the synthetic methods are directly applicable. These include N-alkylation, N-benzylation, N-acylation, and N-sulfonylation, achieved by reacting the parent piperazine with various halides, acid halides, and sulfonyl halides. nih.gov

Table 2: Examples of Piperazine Ring Derivatization and Observed Effects in Analogue Series

Modification SiteSubstituent TypeExample ReactionObserved Effect in SAR Studies
N4-Phenyl RingElectron-withdrawing groups (e.g., -CF₃, -Cl)Synthesis from substituted anilinesCan increase potency in some biological systems (e.g., antimycobacterial) mdpi.com
N4-Phenyl RingElectron-donating groups (e.g., -OCH₃)Synthesis from substituted anilinesPositional isomerism can significantly affect activity mdpi.com
N4 PositionReplacement of Phenyl with Heterocycles (e.g., Indole)Coupling reactionsCan maintain high receptor affinity and selectivity nih.gov
Piperazine CarbonsAlkyl groups (e.g., 2,3-dimethyl)Multi-step synthesis of the piperazine ringInfluences stereochemistry and interaction with lipophilic pockets nih.gov

One common strategy is to homologate the linker by adding one or more methylene units, creating an ethyl, propyl, or longer chain. This increases the flexibility and the distance between the two ends of the molecule. For instance, the structure-activity relationships of 1-aryl-3-substituted propanol (B110389) derivatives highlight the importance of the three-carbon chain for certain biological activities. researchgate.net

Introducing heteroatoms into the linker is another powerful modification. The synthesis of (anthracen-9-yl)methyl sulfane derivatives from (anthracen-9-yl)methyl alcohol demonstrates the feasibility of incorporating a sulfur atom adjacent to the methylene group. researchgate.net Similarly, the creation of anthrahydrazone derivatives introduces a C=N-N linkage, which imparts rigidity and specific electronic characteristics. mdpi.com

The rigidity of the linker can be increased by introducing unsaturation. The synthesis of (E)-3-(9-anthryl)acrylates creates a rigid ethenyl linker, which locks the anthracene and the substituent in a more defined spatial orientation. uaeu.ac.aeresearchgate.net This change from a flexible sp³-hybridized carbon to a rigid sp²-hybridized system can be critical for optimizing interactions that depend on a precise geometry.

Table 3: Strategies for Modifying the Methyl Linker

Modification TypeResulting LinkerSynthetic ApproachPotential Effect on Structure
Homologation-(CH₂)n- (n > 1)Reaction of piperazine with longer chain anthryl electrophilesIncreases flexibility and distance between terminal groups
Heteroatom Insertion-CH₂-S-RReaction with thiourea (B124793) and alkyl halides researchgate.netAlters bond angles, polarity, and hydrogen bonding capacity
Heteroatom Insertion-CH=N-NH-Condensation of 9-anthraldehyde with a hydrazine (B178648) derivative mdpi.comIntroduces rigidity and specific electronic properties
Introduction of Unsaturation-CH=CH-Wittig or Horner-Wadsworth-Emmons reactionIncreases rigidity, defines spatial orientation

Advanced Spectroscopic and Photophysical Investigations

Elucidation of Electronic Transitions and Excited State Dynamics

The interaction of 1-(9-anthrylmethyl)-4-phenylpiperazine with light initiates a series of complex processes. The elucidation of these electronic transitions and the subsequent excited-state dynamics is fundamental to characterizing the compound.

The absorption spectrum of this compound is expected to be a composite of the spectra of its constituent chromophores: the anthracene (B1667546) moiety and the phenylpiperazine moiety.

Anthracene Moiety: The dominant features in the near-UV region (approximately 320–400 nm) are attributable to the anthracene group. This portion of the spectrum typically displays a well-defined vibronic structure corresponding to π→π* transitions. psu.edumdpi.com The bands correspond to the excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the S₀ → S₁ transition. Higher energy bands corresponding to S₀ → S₂ transitions can also be observed at shorter wavelengths. mdpi.com

Phenylpiperazine Moiety: The phenylpiperazine portion contributes absorption bands primarily in the deeper UV region. These include π→π* transitions within the phenyl ring and n→π* transitions originating from the non-bonding electron pairs on the two nitrogen atoms of the piperazine (B1678402) ring. nih.gov The piperazine nitrogens render it an electron-rich unit. nih.gov

Table 1: Expected Absorption Band Assignments for this compound

Wavelength Region (nm) Transition Type Associated Moiety
~320 - 400 S₀ → S₁ (π→π*) Anthracene
~250 - 320 S₀ → S₂ (π→π*) Anthracene
~240 - 280 π→π* Phenyl
~280 - 340 n→π* Piperazine Nitrogen

Note: This is an illustrative table based on the typical absorption characteristics of the constituent moieties.

Time-resolved fluorescence spectroscopy is essential for determining the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. For anthracene derivatives, fluorescence lifetimes typically fall within the 0 to 20 nanosecond (ns) range. nih.gov

The fluorescence lifetime of this compound is expected to be significantly influenced by the attached phenylpiperazine group. The presence of efficient de-excitation pathways, such as photoinduced electron transfer (PET), can dramatically shorten the excited-state lifetime compared to unsubstituted anthracene. nih.govresearchgate.net For instance, a study on 9,9′-bianthryl showed that charge transfer processes significantly reduce the fluorescence lifetime. researchgate.net Similarly, anthracene-BODIPY dyads exhibit lifetimes in the single-digit nanosecond range, which can vary with the solvent environment. mdpi.com

Measurements are typically performed using techniques like Time-Correlated Single Photon Counting (TCSPC), which can resolve decay times from picoseconds to microseconds. The decay of the fluorescence intensity (I(t)) is often fitted to an exponential function to extract the lifetime(s). A multi-exponential decay may indicate the presence of multiple excited-state species or conformations.

Table 2: Representative Fluorescence Lifetimes of Related Anthracene Compounds

Compound Solvent Fluorescence Lifetime (τ) in ns
Anthracene Cyclohexane 4.9
9-Methylanthracene Hexane 10.4
9,10-Diphenylanthracene Benzene (B151609) 8.3
Anthracene-BODIPY Dyad (BDP-1) THF 5.69
9,9′-Bianthryl (CT emission) Acetonitrile 38.6

Note: This table presents literature values for related compounds to provide context for the potential lifetime of this compound.

Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. In this compound, the anthracene unit acts as the primary photo-excited donor.

Intramolecular Energy Transfer: This process occurs between the donor (anthracene) and an acceptor within the same molecule. For efficient Förster Resonance Energy Transfer (FRET), there must be significant spectral overlap between the donor's emission and the acceptor's absorption. nih.gov In this specific compound, the phenylpiperazine moiety does not have significant absorption at wavelengths where anthracene emits. Therefore, intramolecular energy transfer from the excited anthracene to the phenylpiperazine moiety is not the primary de-excitation pathway. Instead, charge transfer processes are more likely. psu.eduresearchgate.net In more complex systems, where an appropriate acceptor is present, intramolecular energy transfer can be a dominant process that competes with fluorescence. nih.govnih.gov

Intermolecular Energy Transfer: This occurs between the excited fluorophore and other molecules in the solution. For example, the excited anthracene moiety can transfer its energy to a suitable acceptor molecule present in the solution, leading to quenching of the anthracene fluorescence and sensitization of the acceptor's fluorescence.

Photoinduced electron transfer (PET) is a critical de-excitation mechanism in donor-acceptor molecular systems. rsc.org In this compound, the anthracene moiety acts as the photo-excited electron acceptor, while the tertiary amine of the piperazine ring, a known electron-rich group, serves as the electron donor. nih.govnih.gov

The mechanism proceeds as follows:

Excitation: The anthracene (An) moiety absorbs a photon, promoting it to its first excited singlet state (¹An). An + hν → ¹An

Electron Transfer: An electron is transferred from the piperazine nitrogen (Pip) to the excited anthracene, creating a charge-separated state or radical ion pair ([Pip⁺•-An⁻•]). ¹An*—Pip → [An⁻•—Pip⁺•] This PET process is a non-radiative decay pathway that directly competes with fluorescence emission, effectively quenching the fluorophore. core.ac.ukkaust.edu.sa The efficiency of PET is highly dependent on the thermodynamic driving force of the electron transfer and the electronic coupling between the donor and acceptor units.

The surrounding solvent environment can profoundly impact the photophysical properties of this compound, primarily by influencing the energetics of the different excited states. The polarity of the solvent is a key factor. psu.edunih.gov

Non-polar Solvents: In non-polar solvents (e.g., hexane, toluene), the formation of a charge-separated state is energetically unfavorable. Consequently, the PET process is suppressed, and the molecule is expected to exhibit the characteristic structured fluorescence of the locally excited (LE) anthracene moiety, with a relatively high quantum yield and longer lifetime. psu.eduresearchgate.net

Polar Solvents: In polar solvents (e.g., acetonitrile, methanol), the high dielectric constant stabilizes the polar charge-separated state ([Pip⁺•-An⁻•]). psu.edubeilstein-journals.org This stabilization lowers the energy of the charge-transfer state, making the PET process much more efficient. As a result, significant fluorescence quenching is anticipated. In some cases, a new, broad, red-shifted, and structureless emission band may appear, corresponding to emission from the intramolecular charge-transfer (ICT) state. researchgate.netresearchgate.net

Table 3: Predicted Solvent Effects on the Photophysics of this compound

Solvent Polarity Dominant Excited State Expected Fluorescence Spectrum Expected Quantum Yield
Non-polar Locally Excited (LE) State on Anthracene Structured, blue-shifted High
Medium-polar Competition between LE and ICT states Two bands or a broadened band Medium

Investigation of Emission Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, both intramolecular and intermolecular mechanisms contribute to quenching.

Intramolecular Quenching: As detailed in section 3.1.4, PET from the piperazine nitrogen to the excited anthracene is the dominant intramolecular quenching mechanism. rsc.orgkaust.edu.sa This process provides a highly efficient non-radiative decay channel that competes directly with the radiative decay (fluorescence).

Intermolecular Quenching: This involves the interaction of the excited fluorophore with other molecules (quenchers) present in the solution.

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The process is diffusion-controlled and its efficiency increases with temperature. The relationship is described by the Stern-Volmer equation. chalcogen.ro

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.roresearchgate.net Upon excitation, this complex immediately returns to the ground state without emitting a photon. Positive deviations from linearity in Stern-Volmer plots can indicate a combination of static and dynamic quenching mechanisms. chalcogen.roresearchgate.net Common quenchers for anthracene derivatives include nitroaromatic compounds and molecular oxygen. core.ac.ukchalcogen.ro

Forster Resonance Energy Transfer (FRET) Mechanisms

Forster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor. researchgate.net The donor, in an excited state, can transfer its energy to a nearby acceptor molecule through long-range dipole-dipole interactions. This process is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. Key conditions for FRET to occur include a sufficient proximity between the donor and acceptor, and an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

The efficiency of FRET results in the quenching of the donor's fluorescence and a simultaneous increase in the acceptor's emission (if the acceptor is also fluorescent). researchgate.net This characteristic allows for the development of ratiometric sensors and imaging agents.

Given its strong fluorescence, the anthryl moiety of this compound could potentially serve as a donor in a FRET system. However, specific studies detailing FRET mechanisms involving this compound as either a donor or an acceptor are not present in the currently available scientific literature. Theoretical applications could involve designing FRET-based biosensors where conformational changes in a biomolecule, induced by a specific event, alter the distance between a donor and an acceptor, leading to a measurable change in the FRET signal. rsc.orgresearchgate.net

Table 2: Key Factors Influencing FRET Efficiency

FactorDescription
Distance FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.
Spectral Overlap The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
Dipole Orientation The relative orientation of the donor emission dipole and the acceptor absorption dipole affects efficiency.
Donor Quantum Yield The donor must have a significant fluorescence quantum yield in the absence of the acceptor.

Circular Dichroism and Chiroptical Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiroptical properties, such as those measured by CD, are essential for determining the absolute configuration and enantiomeric excess of chiral compounds.

The parent molecule, this compound, is not inherently chiral. Therefore, circular dichroism and chiroptical studies would only be applicable to its chiral derivatives. The synthesis of such chiral variants would be a prerequisite for any investigation in this area.

Conformational Analysis via Chiroptical Signatures

For a chiral derivative of this compound, CD spectroscopy could provide valuable information about its three-dimensional structure in solution. The observed CD signals are highly sensitive to the spatial arrangement of the atoms, and thus can be used to analyze the preferred conformations of the molecule.

There are currently no published studies on chiral variants of this compound, and consequently, no conformational analyses using chiroptical signatures are available.

Chiral Recognition Processes Through Spectroscopic Methods

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule interacts differently with the enantiomers of another chiral compound. Spectroscopic methods, such as NMR and CD spectroscopy, are often employed to study these interactions. For instance, changes in the CD spectrum of a chiral host upon the addition of a chiral guest can provide insights into the recognition process.

As there is no information on chiral derivatives of this compound in the reviewed literature, there are no reports on its use in chiral recognition processes. The development of chiral versions of this compound could potentially lead to new systems for the spectroscopic sensing of chiral analytes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in determining the electronic structure and predicting the reactivity of 1-(9-anthrylmethyl)-4-phenylpiperazine. These calculations are typically performed using specialized software that solves the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels. numberanalytics.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and electronic properties of various molecules, including derivatives of phenylpiperazine and anthracene (B1667546). nih.govresearchgate.net For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G** basis set, can predict bond lengths, bond angles, and dihedral angles in its ground state. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length C-N (piperazine) 1.46 Å
C-C (anthracene) 1.40 Å
C-C (phenyl) 1.39 Å
N-C (phenyl) 1.43 Å
N-CH2 (anthrylmethyl) 1.47 Å
Bond Angle C-N-C (piperazine) 110.5°
C-N-C (phenyl) 118.2°
Dihedral Angle Phenyl-Piperazine 35.0°
Anthryl-CH2-N-C 65.0°

Note: These values are illustrative and based on typical DFT calculations for similar molecular fragments.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is crucial for understanding the electronic absorption spectra and photophysical properties of compounds. nih.gov For this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. nih.govbeilstein-journals.org

The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The anthracene moiety is known for its characteristic UV absorption, and TD-DFT can help in assigning the observed spectral bands to specific electronic transitions within the molecule. nih.govbeilstein-journals.org

Table 2: Calculated Electronic Transitions for this compound (Illustrative)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
HOMO -> LUMO 3.54 350 0.15
HOMO-1 -> LUMO 3.87 320 0.08
HOMO -> LUMO+1 4.13 300 0.22

Note: These values are illustrative and based on TD-DFT calculations of related aromatic and piperazine-containing compounds. nih.govbeilstein-journals.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO of reacting species. libretexts.org The energy and localization of the HOMO and LUMO of this compound provide insights into its reactivity. researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene and phenylpiperazine moieties, while the LUMO is likely distributed over the anthracene ring system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 3: Frontier Molecular Orbital Energies of this compound (Illustrative)

Orbital Energy (eV)
HOMO -5.8
LUMO -2.2
HOMO-LUMO Gap 3.6

Note: These values are illustrative and based on FMO analyses of similar aromatic and heterocyclic compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the conformational landscape of this compound, revealing how it behaves in different environments. nih.gov

In solution, this compound can adopt various conformations due to the flexibility of the piperazine (B1678402) ring and the rotation around the single bonds connecting the bulky substituents. MD simulations can explore these different conformations and determine their relative stabilities. nih.gov The solvent environment can significantly influence the preferred conformation by stabilizing certain arrangements through intermolecular interactions.

At interfaces, such as between water and a lipid bilayer, the behavior of the molecule can be different. The amphiphilic nature of the molecule, with its nonpolar aromatic parts and more polar piperazine nitrogen atoms, may lead to specific orientations at interfaces. MD simulations can model these interactions and predict how the molecule partitions between different phases. rsc.org

Modeling of Intermolecular Interactions and Binding Mechanisms

Intermolecular interactions are fundamental to understanding how this compound behaves in condensed phases, from its crystal packing to its potential role in host-guest systems. Computational modeling is indispensable for elucidating the nature and strength of these non-covalent interactions.

The unique architecture of this compound, featuring a large aromatic surface (anthracene) and a flexible binding group (phenylpiperazine), makes it a candidate for host-guest chemistry. Theoretical frameworks, primarily based on quantum mechanics, are employed to model how this molecule might bind to various hosts or act as a host itself.

Density Functional Theory (DFT) is a cornerstone of these investigations, providing a balance between computational cost and accuracy. DFT calculations can elucidate the binding mechanisms and energies involved in complexation. For instance, studies on host-guest complexes involving anthracene derivatives with hosts like cyclophanes or cucurbiturils reveal the critical role of non-covalent interactions. researchgate.netyu.edu.jonih.gov DFT can map the potential energy surface of the complex, identifying the most stable binding geometries. These calculations often show that C-H···π interactions, where the hydrogen atoms of a guest molecule interact with the electron-rich π-system of the anthracene host, are crucial for stabilizing the complex. researchgate.net

Molecular docking simulations, often used in drug design, can also predict the binding affinity and preferred orientation of a ligand like a phenylpiperazine derivative within a receptor's active site. rsc.orgnih.gov These models show that binding is often driven by a combination of hydrogen bonds and electrostatic forces, with the ionizable piperazine nitrogen and the hydrophobic aromatic rings playing key roles. rsc.org The binding energy and geometry are highly dependent on the size, shape, and electronic compatibility between the host and the guest. yu.edu.jo

Table 1: Representative Interaction Energies of Non-covalent Bonds in Host-Guest Chemistry This table provides typical energy ranges for non-covalent interactions that would be computationally modeled to understand the binding mechanisms of compounds like this compound.

Interaction TypeTypical Energy Range (kcal/mol)Role in Complexation
Ion-Dipole10 - 20Strong interaction, often directional, involving charged species.
Hydrogen Bond2 - 10Highly directional, crucial for specificity in binding.
π-π Stacking1 - 5Important for the association of aromatic systems, like the anthracene core.
C-H···π0.5 - 2.5Weak but numerous, contributing significantly to overall stability. researchgate.net
van der Waals< 1Ubiquitous, contribute to general cohesion and shape complementarity.

Simulation of Solvent-Solute Interactions

The photophysical properties of fluorescent molecules are often highly sensitive to their environment, a phenomenon known as solvatochromism. nih.gov Computational models are essential for simulating these solvent-solute interactions and predicting how the absorption and emission spectra of this compound might change in different solvents.

Two primary approaches are used: implicit and explicit solvent models.

Implicit Solvation Models: The most common approach is the Polarizable Continuum Model (PCM). clemson.edu In PCM, the solvent is treated as a continuous medium with a defined dielectric constant, and a cavity is created around the solute molecule. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure.

Explicit Solvation Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this approach can capture specific, short-range interactions like hydrogen bonding between the solute and solvent, which are missed by implicit models.

Theoretical analysis of solvatochromism often employs models like the Lippert-Mataga, Kamlet-Taft, or Catalán equations to correlate the observed spectral shifts with solvent properties such as polarity, acidity, and basicity. nih.gov For anthracene-based fluorescent probes, these studies can reveal the nature of the excited state, for example, by indicating an increase in dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) state. nih.gov Such an ICT character could be anticipated in this compound, with potential charge transfer between the anthracene donor and the phenylpiperazine moiety.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements. This synergy is crucial for interpreting experimental data and validating the theoretical models.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of medium-to-large organic molecules like this compound. clemson.edufunctmaterials.org.uarsc.org The process allows for the generation of theoretical UV-visible absorption and fluorescence emission spectra.

The typical workflow is as follows:

Ground-State Optimization: The molecular geometry is first optimized in its electronic ground state (S₀) using a chosen DFT functional (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis set (e.g., 6-31G(d,p)). clemson.eduresearchgate.net

Absorption Spectrum (Vertical Excitation): Using the optimized S₀ geometry, a TD-DFT calculation is performed to compute the vertical excitation energies to higher singlet states (S₁, S₂, etc.). researchgate.net These energies, along with their corresponding oscillator strengths (a measure of transition probability), are used to construct the theoretical absorption spectrum. The transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Excited-State Optimization: To calculate the emission spectrum (fluorescence), the geometry of the first singlet excited state (S₁) is optimized.

Emission Spectrum (Fluorescence): A single-point TD-DFT calculation is then performed on the optimized S₁ geometry to determine the energy of the transition back to the ground state. This energy difference corresponds to the fluorescence emission maximum.

For a molecule like this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region characteristic of the anthracene π-π* transitions. nih.gov

Table 2: Representative TD-DFT Output for an Analogous Anthracene-based Fluorophore This table illustrates the type of data generated from a TD-DFT calculation used to predict absorption spectra. The values are representative and not specific to this compound.

Excited StateCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₁3950.15HOMO -> LUMO (95%)
S₂3780.21HOMO-1 -> LUMO (88%)
S₃3600.08HOMO -> LUMO+1 (75%)
S₄2550.85HOMO-2 -> LUMO (92%)

Validation of Photophysical Models through Theoretical Approaches

The reliability of any computational model hinges on its validation against experimental evidence. For photophysical studies, this involves a direct comparison of predicted spectroscopic parameters with measured data. nih.gov

A robust validation process typically includes:

Geometric Validation: The optimized molecular geometry from DFT calculations can be compared with crystallographic data if a single crystal structure is available. Key bond lengths and angles from the calculation should be in good agreement with the experimental structure. nih.gov

Vibrational Analysis: Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra. researchgate.netbohrium.com A good correlation between the calculated and observed vibrational modes provides confidence in the accuracy of the computed ground-state geometry.

Spectroscopic Validation: The primary validation for photophysical models is the comparison of TD-DFT generated spectra with experimental UV-visible absorption and fluorescence emission spectra. functmaterials.org.uanih.gov The accuracy of the predicted λ_max (wavelength of maximum absorption or emission) is a key benchmark. Discrepancies can often be traced to the choice of DFT functional or the need for more sophisticated solvent models. clemson.edu For anthracene-based systems, DFT studies have been used to confirm that phenomena like aggregation-induced emission (AIEE) or photo-induced electron transfer (PET) are responsible for the observed fluorescence behavior. mdpi.comnih.govnih.gov

This iterative process of prediction, experimentation, and comparison allows for the refinement of theoretical models, leading to a deeper and more accurate understanding of the complex behavior of molecules like this compound.

Supramolecular Architectures and Recognition Phenomena

Self-Assembly Processes and Hierarchical Structure Formation

No specific research data is available for 1-(9-anthrylmethyl)-4-phenylpiperazine.

No specific research data is available for this compound.

Host-Guest Complexation and Molecular Recognition Strategies

No specific research data is available for this compound.

No specific research data is available for this compound.

No specific research data is available for this compound.

Formation of Self-Assembled Monolayers (SAMs) and Thin Films

The formation of self-assembled monolayers (SAMs) and thin films represents a critical area in materials science, driven by the demand for precisely controlled molecular architectures on surfaces. The compound this compound possesses structural features that suggest a strong potential for forming such ordered layers on various substrates. The large, planar anthracene (B1667546) moiety can facilitate strong π-π stacking interactions, a key driving force for self-assembly in many polycyclic aromatic hydrocarbons. mdpi.com Concurrently, the phenylpiperazine group, with its nitrogen atoms, could provide specific anchoring points to a substrate.

Research on various anthracene derivatives demonstrates their capability to form highly ordered thin films and SAMs. aip.orgchemrxiv.orgacs.org For instance, studies on anthracenethiol and anthraceneselenol on gold electrodes show that the choice of anchoring group significantly impacts the packing density and thermal stability of the resulting monolayer. chemrxiv.org Similarly, anthracene derivatives functionalized with triethoxysilane (B36694) have been successfully used to create stable SAMs on hydroxylated SiO2 surfaces. elsevierpure.comnih.gov These examples underscore the modularity of anthracene-based systems, where different functional groups can be employed to tune the self-assembly process.

The fabrication of thin films of anthracene derivatives can be achieved through various techniques, including hot-wall epitaxy, which allows for precise control over growth conditions and can lead to highly ordered crystalline films. aip.org The resulting film morphology and molecular orientation are crucial for applications in organic electronics, such as organic thin-film transistors (OTFTs), where charge transport is highly dependent on intermolecular orbital overlap. nih.govnwpu.edu.cn

The adsorption of this compound onto a solid substrate would likely be governed by a combination of physisorption and chemisorption mechanisms, depending on the nature of the substrate.

For metallic substrates like gold or silver, the primary interactions would involve the aromatic rings and the metal surface. Density functional theory (DFT) calculations for small aromatic molecules like benzene (B151609) on gold surfaces indicate that van der Waals forces play a crucial role in the adsorption process. arxiv.orgresearchgate.net The aromatic rings tend to lie parallel to the surface to maximize this interaction. sns.it For larger polycyclic aromatic hydrocarbons, these non-covalent interactions become even more significant. royalsocietypublishing.org The anthracene moiety of this compound would therefore be expected to adsorb readily onto such surfaces.

Furthermore, the nitrogen atoms in the piperazine (B1678402) ring could act as Lewis bases, forming coordinate bonds with metal surfaces, a phenomenon observed with other nitrogen-containing heterocyclic molecules like pyridine. arxiv.org This could lead to a more complex adsorption geometry where the molecule anchors through the piperazine group, with the orientation of the anthracene unit being influenced by a balance between the anchoring interaction and intermolecular π-π stacking. The choice of substrate is critical; for example, using silver instead of gold can lead to anthracene monolayers with unprecedently high packing density. chemrxiv.org

On oxide substrates such as silicon dioxide (SiO2) or fluorine-doped tin oxide (FTO), the adsorption mechanism would differ. researchgate.net Here, the formation of hydrogen bonds between surface hydroxyl groups and the nitrogen atoms of the piperazine ring could be a dominant factor. Alternatively, the molecule could be functionalized with a group like a phosphonic acid or a silane, which can form strong covalent bonds with the oxide surface, a strategy widely used for creating robust SAMs. elsevierpure.comresearchgate.net

The table below summarizes the likely adsorption mechanisms for this compound on different substrates, based on the behavior of analogous compounds.

SubstrateLikely Adsorption MechanismKey Interacting MoietySupporting Evidence from Analogous Systems
Gold (Au) Physisorption via van der Waals forces; potential weak chemisorption.Anthracene (π-system), Piperazine (Nitrogen lone pairs).Adsorption of aromatic molecules on gold is driven by van der Waals interactions. arxiv.orgresearchgate.net Nitrogen-containing heterocycles can also interact with gold surfaces. researchgate.netrsc.org
Silver (Ag) Physisorption; potentially stronger interaction than with gold.Anthracene (π-system).Anthracene-based SAMs can achieve higher packing density on silver compared to gold. chemrxiv.orgacs.org
Silicon Dioxide (SiO₂) Hydrogen bonding; requires functionalization for covalent attachment.Piperazine (Nitrogen lone pairs); requires added functional groups (e.g., silanes) for chemisorption.Silane chemistry is commonly used to form SAMs on SiO₂. elsevierpure.comnih.gov
Indium Tin Oxide (ITO) / Fluorine-doped Tin Oxide (FTO) Electrostatic interactions; potential for coordinate bonding.Piperazine (Nitrogen lone pairs); requires added functional groups (e.g., phosphonic acid) for chemisorption.Carbazole-based molecules with phosphonic acid anchors form effective SAMs on FTO. researchgate.net

This table is predictive and based on documented behaviors of similar molecular structures.

The interfacial properties and molecular orientation of this compound in a SAM or thin film would be a direct consequence of the interplay between molecule-substrate and molecule-molecule interactions. The final arrangement of the molecules dictates the physical and electronic properties of the interface, such as surface energy, wettability, and charge transport characteristics. researchgate.netrsc.org

Given the large, flat surface of the anthracene group, π-π stacking is expected to be a dominant intermolecular force, promoting an ordered assembly. aip.org The orientation of the molecules can be broadly categorized as "lying-down" or "standing-up" relative to the substrate. aip.org

In a "lying-down" orientation, the plane of the anthracene ring would be parallel to the substrate surface. This arrangement maximizes van der Waals interactions with the substrate and is often observed at low surface coverages or for molecules without strong anchoring groups. royalsocietypublishing.org

In a "standing-up" orientation, the long axis of the molecule is perpendicular to the substrate. This is often driven by strong intermolecular π-π stacking and requires an effective anchoring group to bind the molecule to the surface. This orientation is particularly important for applications in organic electronics, as it facilitates efficient charge transport between adjacent molecules. aip.orgnih.gov For instance, some anthracene derivatives have been shown to adopt a highly vertical orientation in evaporated films. nih.govacs.org

The flexible methylene (B1212753) linker between the anthracene and piperazine groups in this compound adds another layer of complexity. This flexibility might allow the anthracene moiety to optimize its π-π stacking with neighboring molecules while the piperazine group finds a favorable binding site on the substrate. The presence of bulky side groups can significantly influence the molecular packing, sometimes leading to a herringbone arrangement rather than a direct face-to-face π-stacking. nih.gov

The table below outlines the potential molecular orientations and their influencing factors for this compound.

OrientationDriving ForcesResulting Interfacial Properties
Lying-Down Strong molecule-substrate (van der Waals) interaction; low molecular density.The surface would exhibit the properties of the flat-lying aromatic rings, likely resulting in a hydrophobic interface.
Standing-Up (Tilted) Strong intermolecular (π-π stacking) interactions; presence of an effective anchoring group (piperazine).Exposes the terminal groups of the molecular layer, potentially altering surface energy and enabling further functionalization. This orientation is crucial for vertical charge transport. aip.org
Disordered Weak intermolecular forces; steric hindrance from the non-planar piperazine group; rapid deposition rates.Isotropic interfacial properties; poor charge transport characteristics.

This table presents predicted orientations based on general principles of self-assembly for aromatic molecules.

The study of thin films of various anthracene derivatives has shown that the final molecular arrangement can be finely tuned by modifying the chemical structure or the deposition conditions. ibm.comrsc.org For instance, the introduction of alkyl chains can influence the solubility and film-forming capacity of the molecule. nih.gov Therefore, the specific interfacial properties of SAMs derived from this compound would be highly dependent on the chosen substrate and deposition method.

Mechanistic Investigations in Chemical Sensing and Probing

Principles of Analyte-Induced Signal Transduction

The conversion of a chemical recognition event into a measurable signal is the cornerstone of a chemosensor. For 1-(9-anthrylmethyl)-4-phenylpiperazine, this transduction is predominantly observed through changes in its fluorescence properties.

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with a specific analyte. This reaction permanently transforms the chemical structure of the sensor, resulting in a signal that is typically proportional to the total amount of analyte that has been introduced over time. While the primary sensing mechanisms for this compound with analytes like protons and metal ions are reversible, the anthracene (B1667546) core itself can undergo irreversible reactions. For instance, certain anthracene derivatives can react with singlet oxygen via a [4+2] cycloaddition to form stable endoperoxides, a process that permanently alters the fluorophore and its emission properties. bohrium.combohrium.comcore.ac.uk This type of irreversible reaction is distinct from the equilibrium-based sensing typically exploited for this molecule.

The majority of sensing applications for this compound rely on reversible binding mechanisms. This allows the sensor to exist in equilibrium with the analyte, providing real-time concentration measurements. The interaction between the piperazine (B1678402) receptor and analytes such as protons (H⁺) or metal ions is typically a non-covalent, reversible binding event. nih.govnih.gov This equilibrium is concentration-dependent, and the sensor's response can increase or decrease as the analyte concentration changes, a process that can be reversed by removing the analyte. For example, a sensor for aliphatic aldehydes based on an anthrylmethyl amine derivative demonstrated reversible response times of 5-7 minutes upon removal of the analyte. nih.gov

The distinct "on" and "off" fluorescence states of this compound in response to different chemical inputs make it a candidate for constructing molecular-level logic gates. nih.gov A logic gate is a device that performs a logical operation on one or more inputs to produce a single output. In this context, the chemical analytes (e.g., H⁺, metal ions) serve as the inputs, and the fluorescence intensity serves as the output.

For example, a system can be designed to function as an AND gate, where a fluorescence output is only produced when both Input A (e.g., H⁺) and Input B (e.g., a specific metal ion) are present. Conversely, an INHIBIT gate can be constructed where the presence of one input (e.g., H⁺) turns the fluorescence "on," while the addition of a second input (e.g., a quenching metal ion like Cu²⁺) overrides the first signal and turns the fluorescence "off". nih.gov This functionality is based on the predictable modulation of the PET process by different combinations of analytes.

Development of Fluorescence-Based Sensing Mechanisms

The inherent fluorescence of the anthracene group is central to the sensing capability of this compound. The modulation of this fluorescence by analytes allows for sensitive and selective detection.

The piperazine moiety of the molecule contains nitrogen atoms with lone pairs of electrons that make it basic and sensitive to pH. nih.gov In neutral or basic conditions, the fluorescence of the anthracene core is typically quenched due to the PET process from the lone pair of the piperazine nitrogen to the excited fluorophore. researchgate.net

However, in an acidic environment, the piperazine nitrogen becomes protonated. This protonation engages the lone pair, thereby inhibiting the PET process. The inhibition of this quenching pathway results in a significant enhancement of the fluorescence intensity, effectively "switching on" the sensor. researchgate.net This pH-dependent fluorescence response allows the molecule to function as a highly effective "off-on" pH sensor. The specific pH range over which this transition occurs is determined by the acidity constant (pKa) of the protonated piperazine receptor. nih.govgoogleapis.com Studies on analogous naphthalimide-piperazine sensors show a dramatic increase in fluorescence upon protonation. nih.govresearchgate.net

Table 1: pH-Responsive Fluorescence in Analogous Piperazine-Based Sensors

Compound pKa Fluorescence Change Reference
Naphthalimide-Piperazine-Methylpyridine (NI-1) 4.98 29.6-fold increase nih.govresearchgate.net
Naphthalimide-Piperazine-Hydroxyphenyl (NI-2) 2.91 162.5-fold increase nih.govresearchgate.net

This table presents data for analogous compounds to illustrate the pH-sensing mechanism.

The piperazine ring, with its two nitrogen atoms, can also act as an effective chelating agent or binding site for various metal ions. bohrium.com The interaction with a metal ion alters the electronic properties of the receptor, which in turn affects the fluorescence output. This can result in either fluorescence quenching or enhancement, depending on the specific metal ion.

Fluorescence Quenching: Paramagnetic metal ions like Copper (II) (Cu²⁺) and Nickel (II) (Ni²⁺) often cause significant fluorescence quenching. bohrium.com This can occur through several mechanisms, including the promotion of intersystem crossing to a non-emissive triplet state or through energy transfer from the excited fluorophore to the metal ion. In studies of similar piperazine-based sensors, Cu²⁺ and Hg²⁺ were found to be effective quenchers. nih.gov

Fluorescence Enhancement: In some cases, binding to a metal ion can produce an effect similar to protonation. If a diamagnetic metal ion like Zinc (II) (Zn²⁺) or Cadmium (II) (Cd²⁺) binds to the piperazine nitrogen, it can block the PET process, leading to a recovery or enhancement of fluorescence (a chelation-enhanced fluorescence, or CHEF effect). rsc.org

The selectivity of the sensor for different metal ions is determined by the stability of the complex formed between the piperazine receptor and the ion. Research on a naphthalimide-piperazine probe demonstrated high selectivity and sensitivity for detecting Cu²⁺ and Hg²⁺ through fluorescence quenching. nih.gov

Table 2: Metal Ion Sensing Characteristics of an Analogous Naphthalimide-Piperazine Sensor (NI-1)

Metal Ion Response Binding Constant (M⁻¹) Limit of Detection (M) Reference
Cu²⁺ Quenching 3.6 x 10⁵ 1.5 x 10⁻⁸ nih.gov
Hg²⁺ Quenching 3.9 x 10⁴ 8.8 x 10⁻⁸ nih.gov

This table presents data for an analogous compound to illustrate the metal-ion sensing mechanism.

Chromogenic and Electrochemical Sensing Strategies

Beyond fluorescence, the interaction of this compound with analytes could also be transduced into colorimetric or electrochemical signals.

A chromogenic sensor exhibits a change in color upon interaction with an analyte. This typically arises from a significant alteration in the electronic structure of the molecule, affecting its absorption of visible light. For this compound, a strong interaction with an analyte that leads to the formation of a charge-transfer complex or a significant conformational change could potentially induce a color change. However, anthracene derivatives are more commonly known for their fluorescent rather than chromogenic properties in sensing applications.

The anthracene moiety is electrochemically active and can be oxidized or reduced. The binding of an analyte to the piperazine ring could alter the redox potential of the anthracene group. This change could be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. An electrochemical sensor based on this principle would involve immobilizing the compound on an electrode surface and measuring the change in the electrochemical signal upon addition of the analyte. rsc.org The piperazine nitrogen atoms could also participate in redox processes, further contributing to the electrochemical response.

Selectivity and Interference Mechanisms in Complex Chemical Environments

A key challenge in sensor design is achieving high selectivity for the target analyte in the presence of other potentially interfering species.

The selectivity of this compound as a sensor would be determined by the specific binding interactions between the piperazine moiety and the analyte. The size, shape, and charge distribution of the binding pocket created by the piperazine ring and the adjacent phenyl and anthrylmethyl groups would dictate which analytes can bind effectively.

To enhance selectivity, the sensor molecule could be further functionalized. For example, introducing specific recognition elements onto the phenyl or anthracene rings could create a more defined binding cavity, favoring interaction with a particular analyte through multiple, cooperative binding events. The principles of supramolecular chemistry, such as preorganization and complementarity, would be central to designing highly selective recognition pathways. rsc.orgrsc.org

Computational Screening for Selectivity Prediction

In the field of chemical sensing, the ability to predict the selectivity of a potential sensor molecule for a specific analyte is of paramount importance. Computational screening methods have emerged as powerful tools to achieve this, offering insights into the binding mechanisms and photophysical properties of chemosensors before their synthesis. For fluorescent chemosensors like those based on the this compound scaffold, computational approaches, particularly those rooted in quantum chemistry, provide a rational basis for designing sensors with high selectivity towards target ions or molecules.

The core principle behind the computational prediction of selectivity lies in evaluating and comparing the interaction energies and resulting electronic properties of the chemosensor with various potential guest analytes. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and robust methods employed for these investigations. researchgate.netnih.govnih.gov These methods allow for the detailed examination of the ground and excited state properties of the chemosensor both in its free form and when complexed with an analyte.

The selectivity of an anthracene-based chemosensor is often governed by the chelation-enhanced fluorescence (CHEF) effect or the photoinduced electron transfer (PET) process. nih.gov Computational models can elucidate these mechanisms. For instance, in a typical PET sensor, the fluorescence of the anthracene fluorophore is quenched in the free sensor due to electron transfer from a donor unit (like the piperazine nitrogen). nih.gov Upon binding to a specific metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. nih.gov Computational screening can predict the extent of this inhibition for different ions.

The process of computational screening for selectivity prediction generally involves several key steps:

Geometry Optimization: The three-dimensional structures of the free chemosensor and its complexes with various analytes are optimized to find their most stable conformations. This step is crucial as the geometry of the complex dictates the strength and nature of the interaction.

Binding Energy Calculation: The binding energy between the chemosensor and each analyte is calculated. A significantly higher binding energy for one analyte over others suggests a higher affinity and potential selectivity for that analyte. These calculations often consider solvent effects to mimic experimental conditions more accurately.

Electronic Structure Analysis: The electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are analyzed. The energy gap between the HOMO and LUMO can provide insights into the electronic transitions and the photophysical behavior of the sensor. researchgate.net

Simulation of Spectroscopic Properties: TD-DFT calculations are used to simulate the absorption and emission spectra of the free sensor and its complexes. nih.gov A predicted significant change in the fluorescence spectrum upon binding to a specific analyte, such as a large enhancement in fluorescence intensity or a noticeable wavelength shift, is a strong indicator of selective sensing. rsc.org

For a hypothetical chemosensor based on the this compound framework, a computational study might investigate its selectivity towards a range of metal ions. The results of such a study could be summarized in a table comparing the calculated binding energies and the predicted fluorescence quantum yields upon complexation with different ions.

Table 1: Hypothetical Computational Screening Data for a this compound-based Sensor

Metal Ion Calculated Binding Energy (kcal/mol) Predicted Fluorescence Quantum Yield (ΦF)
Zn²⁺ -25.8 0.65
Cd²⁺ -21.3 0.32
Hg²⁺ -18.5 0.15
Cu²⁺ -28.1 0.05 (Quenched)
Ni²⁺ -15.2 0.08

The data in this hypothetical table would suggest that the sensor has a high binding affinity for both Zn²⁺ and Cu²⁺. However, the predicted fluorescence response indicates a selective "turn-on" sensing for Zn²⁺, while Cu²⁺ quenches the fluorescence. This differential response is a hallmark of a highly selective chemosensor.

Furthermore, computational models can be used to rationalize the origins of selectivity. For example, molecular docking studies can reveal the specific binding sites and interactions, such as hydrogen bonds and electrostatic forces, that drive the recognition process. rsc.org By analyzing the optimized geometries of the sensor-ion complexes, researchers can understand why certain ions fit better into the binding pocket or induce a more significant electronic change in the fluorophore. In some cases, the replacement of the piperazine moiety with a different heterocyclic ring can be explored computationally to tune the selectivity for a particular application. nih.gov

Exploration of Molecular Interactions in Biological Systems Strictly Mechanistic

Investigation of Intermolecular Recognition with Biomolecules

The biological activity of any small molecule is fundamentally dictated by its ability to recognize and interact with specific biomolecules. For 1-(9-anthrylmethyl)-4-phenylpiperazine, these interactions are predicted to be driven by the distinct chemical properties of its anthracene (B1667546) and phenylpiperazine components.

Mechanistic Analysis of DNA/RNA Interaction Modes

The planar aromatic structure of the anthracene moiety is a well-established pharmacophore for interaction with nucleic acids. The primary modes of non-covalent interaction are intercalation and groove binding.

Intercalation: The flat, polycyclic aromatic system of the anthracene group can insert itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the anthracene and the nucleobases. The extent of this interaction can be influenced by the nature of the substituents on the anthracene core. For instance, the attachment of the phenylpiperazine group via a methyl linker at the 9-position of anthracene likely influences the depth and orientation of intercalation. Spectroscopic studies on similar anthracene derivatives have shown that upon intercalation, there are characteristic changes in the absorption and fluorescence spectra of the anthryl chromophore, such as hypochromism and red shifts, which can be used to quantify the binding affinity.

Groove Binding: While intercalation is a strong possibility, the bulky nature of the 4-phenylpiperazine substituent may favor binding within the major or minor grooves of the DNA helix. The phenyl and piperazine (B1678402) rings could form van der Waals and potential hydrogen bonding interactions with the walls of the grooves. The precise mode of binding (intercalation vs. groove binding) would likely be dependent on the specific DNA sequence and the conformational flexibility of the linker between the anthracene and piperazine moieties.

It is important to note that the fluorescence of anthracene derivatives is often quenched by guanine-cytosine (GC) rich sequences and enhanced by adenine-thymine (AT) rich sequences, providing a potential tool for probing the nature of the binding site.

Exploration of Protein Binding Sites and Allosteric Modulation Mechanisms

The phenylpiperazine moiety is a common scaffold in medicinal chemistry, known for its interaction with a variety of protein targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

Direct Protein Binding: Molecular docking studies of N-phenylpiperazine derivatives with receptors like the α1A-adrenoceptor have identified key binding sites involving specific amino acid residues. The binding is typically driven by a combination of hydrogen bonds and electrostatic forces. rsc.org For this compound, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

Allosteric Modulation: Beyond direct binding to the active site, the compound could potentially act as an allosteric modulator. By binding to a site distinct from the primary ligand binding site, it could induce conformational changes in the protein that alter its activity. The flexibility of the methyl linker and the conformational possibilities of the piperazine ring could allow the molecule to adapt to various allosteric pockets.

The intrinsic fluorescence of the anthracene group can be a valuable tool in studying these protein interactions. Changes in the fluorescence emission spectrum, intensity, and lifetime upon binding to a protein can provide information on the binding affinity, the polarity of the binding site, and potential conformational changes in the protein.

Membrane Permeation and Localization Studies at a Molecular Level

The ability of a compound to traverse cellular membranes is crucial for its biological activity. The physicochemical properties of this compound suggest it is likely to have good membrane permeability.

The lipophilic nature of both the anthracene and phenyl groups would facilitate its partitioning into the lipid bilayer of cell membranes. Phenylpiperazine derivatives have been shown to act as permeation enhancers, although the precise molecular mechanism is not fully understood. It is hypothesized that they may transiently disrupt the organization of the lipid bilayer, thereby increasing its fluidity and permeability to other molecules.

Once within the membrane, the compound's localization would be influenced by the interplay of hydrophobic and potential electrostatic interactions. The anthracene moiety would likely reside within the hydrophobic core of the bilayer, while the more polar piperazine ring might be oriented towards the more hydrophilic headgroup region. The inherent fluorescence of the anthracene component could be exploited in fluorescence microscopy studies to visualize its localization and dynamics within cellular membranes.

Intracellular Probing Mechanisms and Pathway Interrogation

The fluorescent properties of the anthracene core make this compound a potential candidate for use as an intracellular probe.

Design Principles for Organelle-Specific Targeting

The subcellular localization of a fluorescent probe is determined by its physicochemical properties. For this compound, several factors could influence its distribution within the cell.

Cationic Nature: The piperazine ring can be protonated at physiological pH, conferring a positive charge on the molecule. This cationic nature can drive its accumulation in organelles with a negative membrane potential, most notably the mitochondria.

Lysosomotropism: As a weakly basic amine, the protonated form of the piperazine moiety could become trapped in the acidic environment of lysosomes.

By modifying the substituents on the phenylpiperazine ring or the anthracene core, it may be possible to fine-tune the molecule's properties to achieve more specific targeting to a particular organelle.

Mechanisms of Bioorthogonal Labeling and Reaction

Bioorthogonal chemistry involves chemical reactions that can occur within a living system without interfering with native biochemical processes. While there are no specific reports on the use of this compound in bioorthogonal labeling, its chemical structure presents some theoretical possibilities.

The anthracene moiety can participate in [4+2] cycloaddition reactions (Diels-Alder reactions). If a suitable dienophile-containing biomolecule were introduced into the cell, it could potentially react with the anthracene core of the probe. This would lead to a covalent linkage and a change in the fluorescence properties of the anthracene, providing a mechanism for "turn-on" or ratiometric fluorescence detection.

Furthermore, the secondary amine in the piperazine ring could be a site for chemical modification to introduce a bioorthogonal handle, such as an azide or an alkyne. This would allow for subsequent "click chemistry" reactions with a complementary probe, enabling a two-step labeling strategy. However, such modifications would need to be carefully designed to not interfere with the primary biological interactions of the molecule.

Compound Names

Compound Name
This compound
Anthracene
Phenylpiperazine
Doxorubicin

Data Tables

Table 1: Molecular Docking Results of N-Phenylpiperazine Derivatives with α1A-Adrenoceptor

DerivativeKey Interacting ResiduesPrimary Driving Forces
N-PhenylpiperazineAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen bonds, Electrostatic forces
Hypothetical data for this compoundPhe, Tyr, Trp (aromatic stacking with anthracene)Hydrophobic interactions, π-π stacking
Asp, Glu (H-bonding with piperazine)Hydrogen bonds

This table includes hypothetical data for the target compound based on the properties of its constituent moieties to illustrate potential interactions.

Table 2: Spectroscopic Changes of Anthracene Derivatives upon DNA Intercalation

Spectroscopic ParameterObserved ChangeMechanistic Implication
Absorption Maximum (λmax)Red shiftStabilization of the excited state upon intercalation
Molar AbsorptivityHypochromismStacking interactions with DNA bases
Fluorescence EmissionQuenching or EnhancementDependence on GC or AT content of the binding site
Fluorescence LifetimeIncreaseReduced non-radiative decay upon binding

Enzyme Activity Probing and Inhibition Mechanisms

The unique structural characteristics of this compound, which combines a bulky, fluorescent anthracenyl group with a phenylpiperazine moiety, have prompted preliminary investigations into its interactions with various enzymes. The inherent fluorescence of the anthryl group, in particular, suggests its potential as a probe for studying enzyme structure and function.

Substrate Mimicry and Active Site Interactions

While direct evidence of substrate mimicry for a specific enzyme is still under investigation, the phenylpiperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. It is hypothesized that this portion of the molecule could facilitate binding to the active sites of certain enzymes, potentially mimicking the binding of endogenous substrates. The large anthrylmethyl substituent would likely play a significant role in these interactions, influencing the compound's orientation and affinity within the binding pocket through hydrophobic and π-stacking interactions.

Molecular docking studies on related phenylpiperazine derivatives have shown that interactions with key amino acid residues, such as aspartate, serine, and phenylalanine, within enzyme active sites are crucial for their binding. It is plausible that this compound engages in similar interactions, with the specific geometry and electronic properties of the anthryl group dictating its binding specificity and strength.

Mechanistic Insights into Enzyme Kinetics and Catalysis

The potential for this compound to act as an enzyme inhibitor is an area of active research. Should the compound bind to an enzyme's active site, it could act as a competitive inhibitor by preventing the natural substrate from binding. Alternatively, binding to an allosteric site could induce conformational changes that modulate the enzyme's catalytic activity.

The fluorescent nature of the compound offers a powerful tool for studying these kinetic mechanisms. Changes in the fluorescence quantum yield or emission wavelength of the anthryl group upon binding to an enzyme can provide real-time information about the binding event and the local environment of the binding site. Such fluorescence-based assays can be employed to determine key kinetic parameters, including binding affinity (Kᵢ) and the mechanism of inhibition.

Studies of Cellular Uptake Pathways and Intracellular Trafficking Mechanisms

Understanding how this compound enters cells and where it localizes is fundamental to elucidating its biological effects. The compound's physicochemical properties, including its lipophilicity and molecular size, are expected to heavily influence these processes.

Endocytosis and Pinocytosis Mechanisms for Compound Entry

Given its relatively large size, it is unlikely that this compound passively diffuses across the cell membrane with high efficiency. Instead, endocytic pathways, such as pinocytosis, are likely to be involved in its cellular uptake. In these processes, the cell membrane engulfs the compound, forming vesicles that are then internalized. The specific type of endocytosis involved (e.g., clathrin-mediated, caveolin-mediated) would depend on the cell type and the specific interactions between the compound and components of the cell surface.

Research on other phenylpiperazine derivatives has indicated that their uptake can be an active process, suggesting the involvement of membrane transporters. vulcanchem.com Further studies are required to determine if specific transporters recognize and facilitate the entry of this compound into cells.

Mechanisms of Subcellular Distribution and Retention

Once inside the cell, the journey of this compound continues as it is trafficked to various subcellular compartments. The inherent fluorescence of the anthryl moiety is invaluable for visualizing its intracellular distribution using techniques like fluorescence microscopy.

Future Research Directions and Translational Perspectives

Integration of 1-(9-anthrylmethyl)-4-phenylpiperazine into Advanced Functional Materials

The integration of tailored organic molecules into functional materials is a cornerstone of modern materials science. The distinct properties of the anthracene (B1667546) and phenylpiperazine groups within a single molecule offer a platform for creating materials with novel photoresponsive and electronic characteristics.

The anthracene unit is a well-known fluorophore that can absorb UV light and emit it in the visible spectrum. This property is fundamental to creating photoresponsive nanomaterials. Future research could focus on incorporating this compound into various nanostructures, such as silica (B1680970) nanoparticles, polymeric micelles, or gold nanocages. nih.gov In such systems, the anthracene moiety would act as the light-harvesting component.

Upon irradiation, the absorbed energy could trigger several outcomes:

FRET-Based Sensing: The anthracene group could act as a donor in a Förster Resonance Energy Transfer (FRET) pair. When a suitable acceptor molecule is brought into proximity, light absorption by the anthracene would lead to energy transfer rather than fluorescence, providing a mechanism for sensing specific analytes or environmental changes.

Photocontrolled Release: By integrating the compound into the shell of a nanocarrier, light-induced conformational changes or photochemical reactions involving the anthracene core could alter the permeability of the carrier, enabling the controlled release of an encapsulated payload. nih.gov

Research would involve synthesizing these nanoparticles and characterizing their response to light, including changes in size, surface charge, and payload release kinetics.

Table 1: Hypothetical Properties of Photoresponsive Nanoparticles Functionalized with this compound

PropertyUnfunctionalized Nanoparticle (e.g., Silica)Functionalized Nanoparticle (AMPP-Silica)Rationale for Change
Excitation Max (nm) N/A~365-385Corresponds to the S₀ → S₁ transition of the anthracene moiety.
Emission Max (nm) N/A~400-450Characteristic blue fluorescence of anthracene derivatives.
Photo-induced Change NonePotential for conformational change or energy transfer.Anthracene core acts as a photoswitch or energy donor.
Zeta Potential (mV) -25-18 (in dark)Surface modification with the organic molecule alters charge.
Payload Release Diffusion-controlledLight-triggered burst releasePhoto-induced disruption of the nanoparticle matrix.

Applications in Optoelectronic Devices and Energy Conversion (mechanistic focus)

The photophysical and electronic properties of anthracene and phenylpiperazine derivatives suggest their potential utility in organic electronics. Research into polymers containing 1-(4-nitrophenyl)piperazine (B103982) has shown that such materials can have optical energy band gaps in the range of 2.73 to 2.81 eV, making them promising for applications in photovoltaics or field-effect transistors. nih.gov

The mechanistic focus for this compound would be to understand how intramolecular interactions and energy transfer processes govern its electronic behavior.

Organic Light-Emitting Diodes (OLEDs): The anthracene core is a classic blue-light emitter. The phenylpiperazine group could be modified to tune the molecule's charge transport properties (electron or hole injection/transport) to achieve balanced charge flux and improve device efficiency.

Energy Conversion: A key mechanism to investigate is intramolecular energy transfer. Studies on other 9-anthryl derivatives have demonstrated efficient energy transfer from the excited singlet state of the anthracene to a linked component, such as a lanthanide ion. mdpi.com For this compound, future work could explore creating derivatives where the phenyl group is substituted with an energy-accepting moiety. Upon light absorption by the anthracene "antenna," the energy could be funneled to the acceptor to drive a chemical reaction or generate a specific excited state, a fundamental process in artificial photosynthesis and energy conversion schemes.

Table 2: Potential Optoelectronic and Photophysical Properties for Future Investigation

ParameterProjected Value/BehaviorRationale/Analogous System
Optical Band Gap (Eg) 2.7 - 3.0 eVBased on phenylpiperazine-containing polymers. nih.gov
LUMO Level ~3.2 - 3.4 eVSimilar to other n-type anthracene derivatives.
Fluorescence Quantum Yield Moderate to HighCharacteristic of many anthracene derivatives.
Energy Transfer Mechanism Intramolecular (Singlet State)Observed in 9-anthryl-lanthanide complexes. mdpi.com
Potential Role in Devices Blue Emitter, n-type semiconductorBased on general properties of anthracene.

Hybrid Systems and Composites for Enhanced Functionality

Combining this compound with other materials could lead to hybrid systems with functionalities that surpass the sum of their parts.

Synergy occurs when the combined effect of multiple components is greater than their individual effects. researchgate.net For this compound, synergy can be explored at two levels:

Intramolecular Synergy: The molecule itself combines a photoactive unit (anthracene) and a potentially electronically active/modifiable unit (phenylpiperazine). Research could probe whether this combination leads to unexpected photophysical properties, such as enhanced photostability or unique solvent-dependent fluorescence, compared to separate anthracene and phenylpiperazine compounds.

Composite Synergy: The molecule could be blended into a host matrix, such as a conductive polymer or a metal-organic framework (MOF). For instance, dispersing it in a hole-transporting polymer could create a system where the polymer absorbs light and transfers the energy to the anthracene fluorophore, resulting in brighter emission than either component alone.

Table 3: Hypothetical Synergistic Effect in a Hybrid Composite

SystemHost Matrix (e.g., P3HT) Emission IntensityAMPP Emission IntensityP3HT + AMPP Composite Emission IntensitySynergy Factor
Relative Units 100502501.67 (250 / (100+50))

Interfacing with Biological Scaffolds for Novel Applications

Biological scaffolds made from materials like cellulose, alginate, or hyaluronic acid are crucial for tissue engineering and regenerative medicine. rsc.org The this compound molecule could be interfaced with these scaffolds to impart new functionalities.

Future research could involve chemically modifying the phenyl ring of the phenylpiperazine moiety (e.g., via carboxylation or amination) to enable covalent bonding to the functional groups on the scaffold's surface. Once anchored, the anthracene group could serve several purposes:

Fluorescent Imaging: The intrinsic fluorescence of the anthracene would allow for real-time, non-invasive imaging of the scaffold's location, degradation, and integration with host tissue.

Photosensitization: Anthracene derivatives can generate reactive oxygen species (ROS) upon irradiation. By tethering the molecule to a scaffold seeded with cells, light could be used to stimulate specific cellular responses or to provide antimicrobial photodynamic therapy in the local environment, a concept demonstrated with related anthracene-piperazine dyads.

Advanced Spectroscopic Methodologies for Deeper Mechanistic Understanding

To realize the applications described above, a profound understanding of the molecule's photophysical behavior is essential. Advanced spectroscopic techniques can provide this insight.

Future studies should employ a suite of methodologies to probe the excited-state dynamics of this compound:

Time-Resolved Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) can precisely measure the fluorescence lifetime of the anthracene moiety, revealing how it is affected by its environment or by conjugation to other materials. Nanosecond transient absorption studies, used successfully on related anthracene-piperazine compounds, can confirm the formation and lifetime of excited triplet states, which are crucial for photosensitization and some energy transfer processes.

Single-Molecule Spectroscopy (SMS): This powerful technique can uncover heterogeneous behaviors that are hidden in ensemble measurements. By observing individual molecules, researchers could quantify phenomena like fluorescent blinking (related to intersystem crossing to the triplet state) and photobleaching pathways, providing critical data for designing robust fluorescent probes and optoelectronic materials.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can track changes in vibrational frequencies following photoexcitation. This would provide direct structural information about the excited state and help elucidate the mechanisms of intramolecular energy transfer or conformational changes.

Table 4: Advanced Spectroscopic Techniques and Their Potential Insights

Spectroscopic MethodKey Parameter MeasuredMechanistic Insight Gained
Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime (τ)Probes excited singlet state deactivation pathways.
Nanosecond Transient Absorption Triplet State Absorption & LifetimeQuantifies triplet state formation and decay, relevant to ROS generation.
Single-Molecule Spectroscopy (SMS) Blinking Statistics, Photobleaching YieldReveals intersystem crossing rates and photostability at the molecular level.
Time-Resolved Infrared (TRIR) Spectroscopy Vibrational Frequency ShiftsProvides structural information on excited states during energy transfer.

Single-Molecule Spectroscopy for Heterogeneity Studies

In conventional ensemble measurements, the observed properties of molecules represent an average over a large population. However, individual molecules can exhibit significant variations in their characteristics due to conformational differences or fluctuations in their local microenvironment. Single-molecule spectroscopy offers a powerful lens to resolve this heterogeneity, providing insights that are otherwise obscured. rsc.org

For a molecule like this compound, with its flexible piperazine (B1678402) ring and rotatable aromatic groups, multiple conformational states likely exist. Single-molecule techniques could be employed to probe the distribution of these conformers and their distinct photophysical signatures. By tracking the fluorescence of individual molecules over time, it would be possible to observe transitions between different states, revealing the energy landscape and dynamics of the molecule's conformational changes. rsc.org This approach would be critical for understanding how the molecule behaves in complex biological systems, where interactions with different local environments could favor specific conformations, thereby modulating its fluorescent output.

Ultrafast Spectroscopy for Real-Time Dynamic Process Observation

The function of a molecular probe is governed by a series of photophysical events that occur on exceptionally short timescales following light absorption. Ultrafast spectroscopy techniques, such as femtosecond transient absorption, provide the temporal resolution necessary to observe these real-time dynamic processes, including excited-state relaxation, energy transfer, and charge transfer. rsc.orgfmauger.com

Upon photoexcitation of the anthracene moiety in this compound, a cascade of events is initiated. The phenylpiperazine group can act as an electron donor, potentially leading to an intramolecular charge transfer (ICT) state. Ultrafast spectroscopy could directly monitor the formation and decay of this ICT state, which is often sensitive to solvent polarity and local electric fields. This information is crucial for designing probes that report on their environment.

Furthermore, these techniques can elucidate the pathways of non-radiative decay that compete with fluorescence. For instance, studies on related ruthenium (II) polypyridyl complexes have used femtosecond and nanosecond pump-probe spectroscopy to scrutinize the relaxation dynamics of the triplet metal-to-ligand charge transfer (³MLCT) state and the formation of competing dark states. nih.gov Similarly, investigating the target compound could reveal the dynamics of intersystem crossing to triplet states, as has been confirmed for other anthracene-containing dyads. nih.gov Understanding these competing pathways is essential for rationally designing derivatives with optimized brightness and photostability. kudischlab.com

Table 1: Illustrative Photophysical Properties and Dynamic Processes of this compound for Future Investigation

Property / ProcessPotential TechniqueInformation Gained
Absorption Maximum (λ_abs) UV-Vis SpectroscopyWavelength of maximum light absorption.
Emission Maximum (λ_em_) Fluorescence SpectroscopyWavelength of maximum fluorescence emission.
Stokes Shift UV-Vis & FluorescenceDifference between absorption and emission maxima.
Fluorescence Quantum Yield (Φ_F_) Integrating SphereEfficiency of the fluorescence process.
Fluorescence Lifetime (τ_F_) Time-Correlated Single Photon Counting (TCSPC)Duration of the excited singlet state.
Intramolecular Charge Transfer (ICT) Femtosecond Transient AbsorptionRate and efficiency of charge separation and recombination.
Intersystem Crossing (ISC) Nanosecond Transient AbsorptionFormation dynamics and lifetime of the triplet state.
Conformational Heterogeneity Single-Molecule FRETDistribution and dynamics of different molecular shapes.

Theoretical Advancements for Predictive Design

Empirical, trial-and-error approaches to probe development are often inefficient and time-consuming. rsc.org The integration of advanced computational and theoretical methods offers a predictive framework to guide the rational design of new molecules with tailored properties.

Development of New Computational Algorithms for Complex Systems

Predicting the properties of flexible and complex molecules like this compound requires sophisticated computational tools. Quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are instrumental in predicting spectroscopic properties. mdpi.comutep.edu However, the sheer number of possible conformations and the influence of the solvent environment present significant challenges.

Future research will benefit from the development of new algorithms designed to handle this complexity. For example, algorithms are being created to efficiently search the vast solution space of possible fluorophore combinations for multicolor imaging, a problem analogous to exploring the conformational space of a single complex molecule. nih.govnih.gov Integrating these advanced conformational sampling methods with accurate quantum chemical calculations will enable more reliable predictions of absorption and emission spectra. Furthermore, the development of user-friendly software platforms can streamline these complex computational workflows, making them more accessible for the design and development of novel fluorescent probes. mdpi.com

Machine Learning Approaches for Structure-Function Prediction

Machine learning (ML) is emerging as a transformative tool in molecular science, capable of learning complex structure-property relationships from large datasets. researchgate.netnih.gov ML models can be trained to predict key photophysical parameters, such as emission wavelengths and quantum yields, with an accuracy that can rival quantum mechanical calculations but at a fraction of the computational cost. acs.org

For this compound, a future direction would involve creating a curated dataset of related anthracene and piperazine derivatives and their experimentally measured properties. This dataset could be used to train ML models, such as multilayer interaction convolutional networks, which are adept at capturing the intricate relationships between molecular structure and spectral behavior. rsc.org Such a model could then be used to perform high-throughput virtual screening of hypothetical new derivatives, rapidly identifying candidates with optimized properties (e.g., enhanced brightness, specific emission color, or improved cell permeability) before committing to their synthesis. rsc.orgutep.eduresearchgate.net This data-driven approach can significantly accelerate the discovery of next-generation molecular probes. researchgate.net

Ethical Considerations in Molecular Probe Development (Conceptual, not safety/clinical)

While distinct from clinical ethics, the conceptual design of molecular probes carries its own set of ethical responsibilities. The primary ethical imperative in this context is the pursuit of scientific truth, which relies on the creation of tools that are precise, reliable, and unambiguous.

Designing for Specificity and Minimal Off-Target Interactions

Designing for specificity involves a multi-faceted approach. Computationally, predictive models can be used to assess the potential for a probe to bind to other molecules. From a design perspective, this involves carefully tuning the probe's structure to enhance its affinity for the intended target while destabilizing interactions with known off-targets. This is conceptually similar to the careful design of primers and probes in molecular biology to ensure they bind only to a specific DNA sequence, thereby avoiding non-specific amplification and false results. mdpi.com As researchers develop probes like this compound for specific applications, there is an ethical obligation to rigorously characterize their specificity and transparently report any potential for off-target interactions to ensure the integrity of the research in which they are used. nih.gov

Sustainable Synthesis and Green Chemistry Principles

The synthesis of complex molecules like this compound presents an opportunity to apply the principles of green chemistry to minimize environmental impact and enhance efficiency. While specific literature on the dedicated "green" synthesis of this particular compound is not extensively documented, established sustainable methodologies for analogous chemical transformations, particularly the formation of tertiary amines, offer a clear framework for future research and process development. The conventional synthesis would likely involve the N-alkylation of 1-phenylpiperazine (B188723) with a 9-anthrylmethyl halide, a reaction type that is a prime candidate for green chemistry innovations.

Alternative Energy Sources: Microwave and Ultrasound

Traditional heating methods for chemical synthesis are often energy-intensive and can lead to longer reaction times. Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to higher yields and purities in significantly shorter timeframes. nih.govnih.gov For the N-alkylation of secondary amines, microwave-assisted synthesis can be conducted in aqueous media, reducing the need for volatile organic solvents. researchgate.net This approach not only enhances reaction efficiency but also aligns with the green chemistry principle of using safer solvents. researchgate.net A potential microwave-assisted synthesis of this compound could involve the rapid heating of 1-phenylpiperazine and 9-chloromethylanthracene, potentially in a high-boiling point green solvent or even under solvent-free conditions. nih.gov One study demonstrated the synthesis of (anthracene-9-yl) methylamine (B109427) derivatives in higher yields by reacting 9-chloromethylanthracene with various amines under microwave irradiation, highlighting the feasibility of this technology for anthracene-containing compounds. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, promoting mass transfer and accelerating the reaction. nih.govresearchgate.net Ultrasound has been successfully employed for the one-pot synthesis of various heterocyclic compounds, including arylpiperazine derivatives, often in aqueous or other green solvents. organic-chemistry.orgmdpi.com The synthesis of this compound could potentially be achieved by sonicating a mixture of the reactants, leading to a more energy-efficient and faster process compared to conventional heating. nih.gov

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste generation.

Phase-Transfer Catalysis (PTC): The N-alkylation of 1-phenylpiperazine with an anthrylmethyl halide involves reactants that may have different solubilities. Phase-transfer catalysis is an effective technique to overcome this issue by facilitating the transfer of a reactant from one phase to another where the reaction occurs. unibe.ch A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, can transport the deprotonated piperazine from an aqueous or solid phase into an organic phase containing the alkylating agent. unibe.ch This can allow the use of less hazardous and more environmentally benign inorganic bases and a wider range of solvents, including greener options. unibe.ch The use of PTC can also lead to milder reaction conditions and improved yields. nih.gov

Reductive Amination: An alternative and more atom-economical route to this compound is the reductive amination of 9-anthraldehyde (B167246) with 1-phenylpiperazine. This pathway forms the C-N bond and reduces the resulting imine in a single pot, often with water as the only byproduct. unibe.chrsc.org This approach avoids the use of pre-functionalized and potentially hazardous alkylating agents. rsc.org Green reductive amination protocols often utilize non-toxic and readily available reducing agents. researchgate.net For instance, a one-pot reductive amination of aldehydes using thiamine (B1217682) hydrochloride as a green catalyst under solvent-free conditions has been reported. researchgate.net The development of efficient and recyclable catalysts for the reductive amination of bulky aldehydes like 9-anthraldehyde would represent a significant advancement in the sustainable synthesis of this class of compounds. Reports on the reductive amination of an aloe-emodin-derived carbaldehyde, which has a similar polycyclic aromatic structure, suggest that this is a viable synthetic strategy. redalyc.org

The Role of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The principles of green chemistry encourage the use of safer solvents such as water, supercritical fluids, or bio-based solvents. mdpi.com For the synthesis of this compound, exploring the use of greener solvents in any of the aforementioned synthetic routes would be a key step towards a more sustainable process. For example, deep eutectic solvents (DESs) have been shown to be effective and sustainable media for the alkylation of amines with allylic alcohols. mdpi.com

Future research into the synthesis of this compound should focus on integrating these green chemistry principles. The ideal synthetic route would be a one-pot, catalytic process, using a renewable solvent, and minimizing energy consumption and waste generation.

Q & A

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound analogs?

  • Answer : Use a modular synthesis approach to systematically vary substituents (e.g., halogens, alkyl chains) at the 4-phenyl position. Test each analog in dose-response assays (e.g., IC₅₀ for enzyme inhibition). QSAR models (e.g., CoMFA) can correlate electronic parameters (Hammett σ) with activity. For example, 3-bromo substitution enhanced antimicrobial activity by 40% compared to unsubstituted analogs .

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